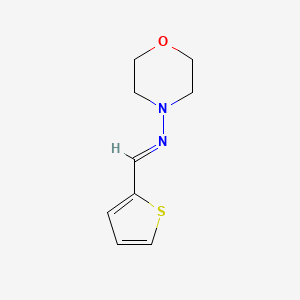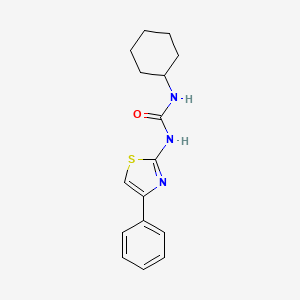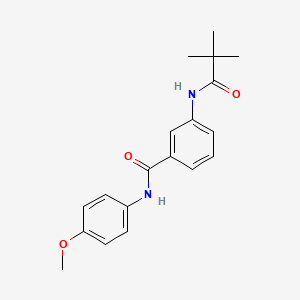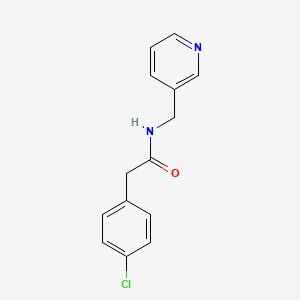
N-(2-thienylmethylene)-4-morpholinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-thienylmethylene)-4-morpholinamine: is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is derived from the condensation of 2-thiophenecarboxaldehyde and 4-morpholineamine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-thienylmethylene)-4-morpholinamine typically involves the condensation reaction between 2-thiophenecarboxaldehyde and 4-morpholineamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(2-thienylmethylene)-4-morpholinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: 2-thiophenecarboxaldehyde and 4-morpholineamine.
Substitution: Halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
Chemistry: N-(2-thienylmethylene)-4-morpholinamine is used as a ligand in coordination chemistry to form metal complexes
Biology and Medicine: The compound has shown potential as an antimicrobial agent. Its derivatives are being investigated for their ability to inhibit the growth of various bacterial and fungal strains.
Industry: In materials science, this compound is explored for its use in the development of conducting polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-thienylmethylene)-4-morpholinamine in biological systems involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. The thiophene ring and the morpholine moiety play crucial roles in binding to the target sites on the microbial cells.
Comparison with Similar Compounds
- N-(2-thienylmethylene)-4-methylaniline
- N-(2-thienylmethylene)-4-aminophenol
- N-(2-thienylmethylene)-4-aminobenzamide
Comparison: N-(2-thienylmethylene)-4-morpholinamine is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties compared to other similar Schiff bases. The morpholine ring enhances the compound’s solubility and stability, making it more suitable for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(E)-N-morpholin-4-yl-1-thiophen-2-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-2-9(13-7-1)8-10-11-3-5-12-6-4-11/h1-2,7-8H,3-6H2/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLHCIZOUWVKKS-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/N=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31350-12-6 |
Source


|
| Record name | N-(2-THIENYLMETHYLENE)-4-MORPHOLINAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5532086.png)
![4-{[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5532091.png)
![Ethyl 5-methyl-4-oxo-3-propylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5532094.png)
![N-methyl-2-(3-oxo-2-azaspiro[4.5]dec-2-yl)-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5532097.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-4-methyl-2-piperidin-1-ylpyrimidine-5-carboxamide](/img/structure/B5532105.png)
![6-({[(5-chloro-1-benzothien-3-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5532108.png)


![3-(Benzylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5532147.png)
![5-methyl-4-[(2-methyl-1-piperidinyl)sulfonyl]-3-isoxazolamine](/img/structure/B5532152.png)
![9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5532157.png)

![1,3-dimethyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5532177.png)
![5-isobutyl-1'-(3-thienylmethyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5532185.png)
